molecular formula C5H4ClIN2S B1315559 4-Chloro-5-iodo-2-(methylthio)pyrimidine CAS No. 111079-19-7

4-Chloro-5-iodo-2-(methylthio)pyrimidine

Cat. No.: B1315559
CAS No.: 111079-19-7
M. Wt: 286.52 g/mol
InChI Key: RPTQHLHIBGHGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-iodo-2-(methylthio)pyrimidine is an organic compound with the molecular formula C5H4ClIN2S It is a pyrimidine derivative characterized by the presence of chlorine, iodine, and a methylthio group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodo-2-(methylthio)pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method includes the reaction of 4-chloro-2-(methylthio)pyrimidine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like sodium bicarbonate to facilitate the halogenation process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-2-(methylthio)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Pyrimidines: Formed through nucleophilic substitution.

    Sulfoxides and Sulfones: Formed through oxidation of the methylthio group.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

4-Chloro-5-iodo-2-(methylthio)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it can inhibit kinase enzymes by binding to the active site and preventing substrate phosphorylation. The molecular targets and pathways involved vary depending on the specific bioactive molecule synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-iodo-2-(methylthio)pyrimidine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. The combination of these halogens with the methylthio group allows for versatile chemical transformations and applications in various fields of research.

Properties

IUPAC Name

4-chloro-5-iodo-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2S/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTQHLHIBGHGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545574
Record name 4-Chloro-5-iodo-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111079-19-7
Record name 4-Chloro-5-iodo-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-iodo-2-(methylthio)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-iodo-2-(methylthio)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-iodo-2-(methylthio)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-5-iodo-2-(methylthio)pyrimidine
Reactant of Route 4
4-Chloro-5-iodo-2-(methylthio)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-5-iodo-2-(methylthio)pyrimidine
Reactant of Route 6
4-Chloro-5-iodo-2-(methylthio)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.